5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a chloro group, a nitrile group, and an azetidine ring. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring system is a fused heterocyclic system that contains nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrile group could increase its polarity, while the aromatic rings could contribute to its stability .Scientific Research Applications
Antimicrobial Activity
Some derivatives of the chemical compound have demonstrated pronounced antimicrobial activity. For instance, thienopyrimidine derivatives, closely related to the compound , showed significant antimicrobial properties (Bhuiyan et al., 2006).
Antiasthma Potential
Triazolo[1,5-c]pyrimidines, which share structural similarities with the compound, have been found to act as mediator release inhibitors, showing potential as antiasthma agents (Medwid et al., 1990).
Synthesis and Reactions
The compound is involved in various synthesis and reaction processes, leading to the formation of diverse heterocyclic compounds. These synthetic processes are essential in pharmaceutical and chemical research for developing new therapeutic agents and materials (Schäfer et al., 1991).
Preparation of Novel Heterocycles
Research has been conducted on the preparation of novel heterocycles, such as azolo-as-triazines, which are structurally related to the compound. These new heterocycles can have specific in vitro antimicrobial activity, expanding the potential applications in medicinal chemistry (Novinson et al., 1976).
Synthesis of Triazolo-pyridazine Substituted Piperazines
The synthesis of triazolo-pyridazine substituted piperazines, related to the compound, has been explored for their potential as anti-diabetic drugs. These compounds were evaluated for Dipeptidyl peptidase-4 inhibition and insulinotropic activities, suggesting their utility in diabetes treatment (Bindu et al., 2019).
Structural Analysis in Medicinal Chemistry
Structural analysis of pyridazine analogs, including those related to the compound, has shown significant pharmaceutical importance. These analyses aid in understanding the molecular interactions and properties crucial for drug development (Sallam et al., 2021).
Mechanism of Action
Target of Action
Triazole compounds, which “5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile” is part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are capable of making specific interactions with different target receptors .
Biochemical Pathways
Triazole compounds are known to affect a wide range of pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index .
Result of Action
Triazole compounds are known to have a wide range of effects due to their diverse biological activities .
Action Environment
The action of triazole compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN8/c1-25(18-14(19)6-11(7-20)8-21-18)13-9-26(10-13)16-5-4-15-22-23-17(12-2-3-12)27(15)24-16/h4-6,8,12-13H,2-3,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUAVOMZWDPSIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C5=C(C=C(C=N5)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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